molecular formula C17H13Cl2N B8511181 2-Chloro-3-(chloromethyl)-6-o-tolylquinoline

2-Chloro-3-(chloromethyl)-6-o-tolylquinoline

Cat. No.: B8511181
M. Wt: 302.2 g/mol
InChI Key: QQURSPCACLCLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(chloromethyl)-6-o-tolylquinoline is a useful research compound. Its molecular formula is C17H13Cl2N and its molecular weight is 302.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H13Cl2N

Molecular Weight

302.2 g/mol

IUPAC Name

2-chloro-3-(chloromethyl)-6-(2-methylphenyl)quinoline

InChI

InChI=1S/C17H13Cl2N/c1-11-4-2-3-5-15(11)12-6-7-16-13(8-12)9-14(10-18)17(19)20-16/h2-9H,10H2,1H3

InChI Key

QQURSPCACLCLBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC3=CC(=C(N=C3C=C2)Cl)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (6-bromo-2-chloroquinolin-3-yl)methanol (19.8 g, 72.5 mmol, prepared as in example 2, step 2), o-tolylboronic acid (10.4 g, 76.1 mmol), potassium acetate (21.3 g, 217.4 mmol) and dichlorobis(4-(di-tert-butylphosphino)-N,N-dimethylaniline)palladium (II) (0.51 g, 0.72 mmol) in CH3CN (300 ml) and water (100 ml) was heated in to reflux. After 2 h, the reaction was allowed to cool to RT and the aqueous phase was discarded. The organics were washed with 2×50% brine/water, and then 2× brine. The organics were concentrated to ˜100 mL, at which point the precipitate was filtered off to afford a pale yellow solid of (2-chloro-6-o-tolylquinolin-3-yl)methanol. Step 2: (2-chloro-6-o-tolylquinolin-3-yl)methanol (13.9 g, 49.0 mmol) was treated with DCM (100 ml) and thionyl chloride (106 ml, 1456 mmol) at ambient temperature. After 15 min, the solution was concentrated and azeotroped with 2×100 mL toluene, to afford a yellow solid of 2-chloro-3-(chloromethyl)-6-o-tolylquinoline.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
106 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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